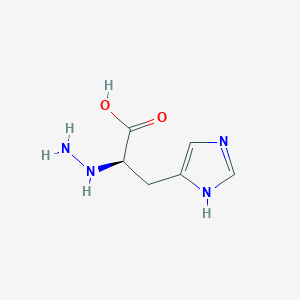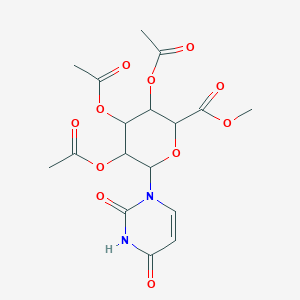
alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride: is a chemical compound with the molecular formula C10H14FNO·HCl It is a derivative of benzyl alcohol, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-fluorobenzyl alcohol, which is reacted with ethylamine to introduce the ethyl group.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major products are the reduced derivatives, such as amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Cell Signaling: It is investigated for its potential role in modulating cell signaling pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Pharmacological Research: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemical products.
Mechanism of Action
The mechanism of action of alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Benzyl Alcohol: A simpler analog without the amino, ethyl, and fluorine substituents.
p-Fluorobenzyl Alcohol: Similar structure but lacks the aminomethyl and ethyl groups.
N-Ethylbenzylamine: Contains the ethyl and amino groups but lacks the fluorine atom.
Uniqueness: Alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it distinct from its analogs.
Properties
CAS No. |
62064-74-8 |
|---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.68 g/mol |
IUPAC Name |
ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-2-12-7-10(13)8-3-5-9(11)6-4-8;/h3-6,10,12-13H,2,7H2,1H3;1H |
InChI Key |
UHJPOWOWDIKALR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
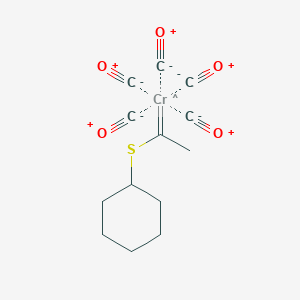
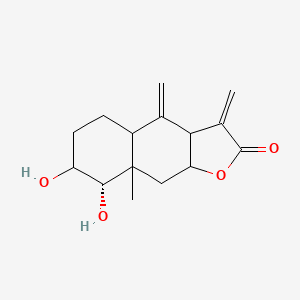
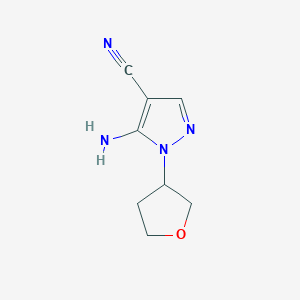
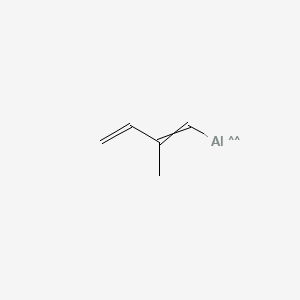
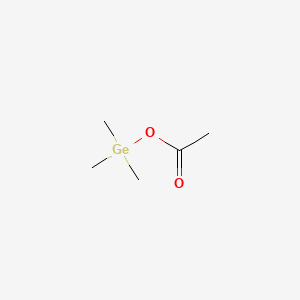
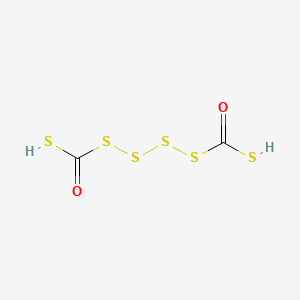
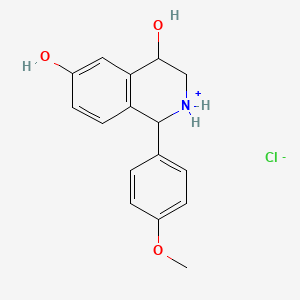
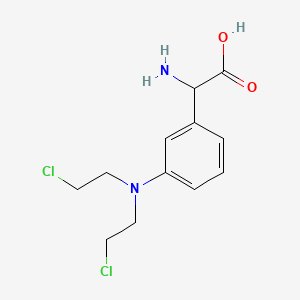
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
